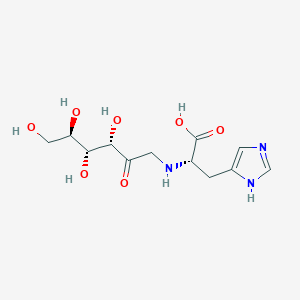
Fructose-histidine
説明
Fructose-histidine is a compound that is formed through the Maillard reaction of fructose and histidine . Fructose and its polysaccharides are widely found in fruits and vegetables, and the Maillard reaction of fructose affects food quality .
Synthesis Analysis
The synthesis of this compound involves the Maillard reaction, which is a series of continuous and complex reactions starting with the condensation of carbonyl compounds (usually reducing sugars) and amino compounds (such as proteins, peptides, and amino acids) .
Molecular Structure Analysis
The molecular formula of this compound is C12H19N3O7 . The molecular weight is 317.30 g/mol . The exact mass and monoisotopic mass are both 317.12229995 g/mol .
Chemical Reactions Analysis
The Maillard reaction of fructose and histidine involves several stages. Increasing the temperature and reactant concentration promotes the condensation reaction of fructose and amino acid in the early stage, the formation of intermediate products with ultraviolet absorption and fluorescence in the intermediate stage, and the formation of pigment in the final stage .
Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of 317.30 g/mol . It has a topological polar surface area of 176 Ų . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 9 .
科学的研究の応用
Basic amino acids, including Histidine, can act as catalysts for the isomerization of glucose to fructose in water, with applications in sustainable chemistry and renewable resource production (Yang, Sherbahn, & Runge, 2016).
Fructose-Histidine, specifically Nalpha-(1-deoxy-D-fructos-1-yl)-L-histidine, has been identified as a potent copper chelator in tomatoes and shows potential as a food-related antioxidant due to its ability to protect against hydroxyl radical-mediated DNA fragmentation (Mossine & Mawhinney, 2007).
Histidine plays a role in the activation of rabbit muscle, liver, and kidney fructose bisphosphatases, enzymes crucial in metabolic pathways like gluconeogenesis (Datta et al., 1974).
The reaction mechanism of Fructose-2,6-bisphosphatase, a key enzyme in metabolic regulation, involves histidine as a critical component (Mizuguchi et al., 1999).
Fructose-1,6-bisphosphatase from organisms like turkey liver requires histidine for optimal activity, highlighting its significance in enzymatic processes (Han, Owen, & Johnson, 1975).
Histidine's involvement in the phosphotransferase system of bacteria like Escherichia coli suggests its role in carbohydrate transport and metabolism (Waygood, 1980).
将来の方向性
Future research could focus on the effects of fructose-histidine on various health conditions. For example, studies could investigate the effects of this compound on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .
作用機序
Target of Action
Fructose-histidine (FruHis) primarily targets pyruvate kinases and histidine kinases . Pyruvate kinases play a key role in controlling the metabolic flux and ATP production . Histidine kinases are involved in many signal transduction cascades in bacteria, yeast, and higher plants .
Mode of Action
FruHis interacts with its targets through a series of biochemical reactions known as the Maillard reaction . This reaction begins with the condensation of fructose and histidine, leading to various intermediate and final products . The Maillard reaction of FruHis affects food quality and is characterized using fluorescence spectroscopy and ultraviolet spectroscopy .
Biochemical Pathways
FruHis affects several biochemical pathways. Fructose is converted to fructose 6-phosphate by fructokinase, then to glyceraldehyde via aldolase B, and finally to glyceraldehyde 3-phosphate by triose kinase . Additionally, fructose induces hepatic lipogenic enzymes, including pyruvate kinase, NADP+ -dependent malate dehydrogenase, citrate lyase, acetyl CoA carboxylase, fatty acid synthase, and pyruvate dehydrogenase .
Result of Action
The Maillard reaction of FruHis results in the formation of intermediate products with ultraviolet absorption and fluorescence, and the formation of pigment in the final stage . The reaction also leads to the production of 5-hydroxymethylfurfural (5-HMF), organic acids, dicarbonyl compounds, nitrogen-containing heterocycles, and macromolecular pigments (melanoidins) .
Action Environment
The action of FruHis is influenced by several environmental factors such as temperature, reactant concentration, and pH value . Increasing the temperature and reactant concentration promotes the condensation reaction of fructose and amino acid in the early stage, the formation of intermediate products in the intermediate stage, and the formation of pigment in the final stage .
生化学分析
Biochemical Properties
The Maillard reaction of Fructose-Histidine has been studied using a model system . The reaction process was characterized using fluorescence spectroscopy and ultraviolet spectroscopy . The effects of temperature, initial reactant concentration, initial fructose concentration, initial histidine concentration, and initial pH value on the different stages of the Maillard reaction were studied .
Cellular Effects
The Maillard reaction products have been shown to have antioxidant activity . This suggests that this compound could potentially influence cell function by protecting cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves the condensation reaction of fructose and amino acid in the early stage, the formation of intermediate products with ultraviolet absorption and fluorescence in the intermediate stage, and the formation of pigment in the final stage .
Temporal Effects in Laboratory Settings
In laboratory settings, the Maillard reaction of this compound was observed over a period of 15 days at pH 6.0 and 80 °C . The reaction process was characterized using fluorescence spectroscopy and ultraviolet spectroscopy .
Metabolic Pathways
This compound is involved in the Maillard reaction, a type of non-enzymatic browning reaction. This reaction involves the reaction of reducing sugars with amino acids, which leads to the formation of various products, including 5-hydroxymethylfurfural (5-HMF), organic acids, dicarbonyl compounds, nitrogen-containing heterocycles, and macromolecular pigments (melanoidins) .
特性
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O7/c16-4-9(18)11(20)10(19)8(17)3-14-7(12(21)22)1-6-2-13-5-15-6/h2,5,7,9-11,14,16,18-20H,1,3-4H2,(H,13,15)(H,21,22)/t7-,9+,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVIFAPVCHKNHF-AYHFEMFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O7 | |
| Record name | D-Fructose-L-histidine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/D-Fructose-L-histidine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315900 | |
| Record name | Fructose-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25020-13-7 | |
| Record name | Fructose-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructose-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[e]pyren-3-amine](/img/structure/B570002.png)


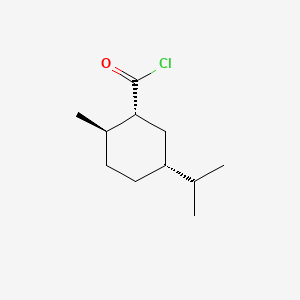

![2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B570010.png)
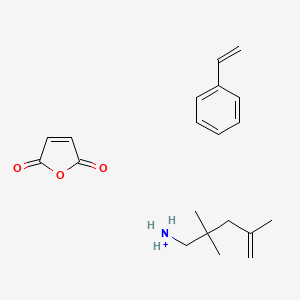
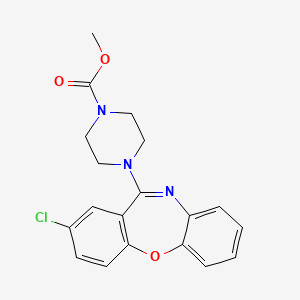
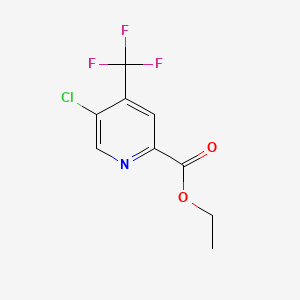
![8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)](/img/structure/B570018.png)

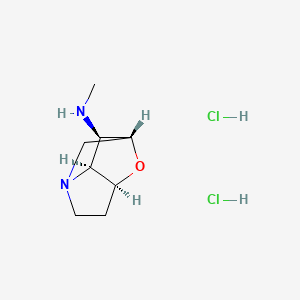
![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)
